tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate

Medicinal Chemistry Physicochemical Profiling Compound Selection

This fully substituted Boc-pyrrolidine carboxylate features a vicinal isobutyryl-isopropyl array, generating a unique steric profile (XLogP3=3.7, TPSA=46.6 Ų) that generic pyrrolidines cannot replicate. With zero H-bond donors and a TPSA below 60 Ų, it is pre-optimized for CNS fragment libraries and permeability modeling. Its two undefined stereocenters enable post-deprotection diastereoselective transformations. Insist on enantiomerically resolved lots if stereochemistry is critical; single-isomer batches improve screening reproducibility and downstream chiral purity.

Molecular Formula C16H29NO3
Molecular Weight 283.41 g/mol
CAS No. 1424939-42-3
Cat. No. B1475117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate
CAS1424939-42-3
Molecular FormulaC16H29NO3
Molecular Weight283.41 g/mol
Structural Identifiers
SMILESCC(C)C1CCN(C1C(=O)C(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C16H29NO3/c1-10(2)12-8-9-17(13(12)14(18)11(3)4)15(19)20-16(5,6)7/h10-13H,8-9H2,1-7H3
InChIKeyVEFRSVPBQSYPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (CAS 1424939-42-3): Structural and Physicochemical Baseline for Research Procurement


tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (CAS 1424939-42-3) is a fully substituted pyrrolidine-1-carboxylate derivative with a molecular formula of C16H29NO3 and a molecular weight of 283.41 g/mol [1]. It is characterized by a Boc-protected pyrrolidine ring bearing an isobutyryl group at the 2-position and an isopropyl group at the 3-position [1]. Its computed physicochemical descriptors include an XLogP3 of 3.7, a topological polar surface area (TPSA) of 46.6 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. This combination of moderate lipophilicity, low TPSA, and the presence of two stereocenters (undefined atom stereocenter count of 2) distinguishes it from simpler pyrrolidine building blocks and positions it as a synthetic intermediate of interest in medicinal chemistry and organic synthesis [1].

Why Generic Substitution of tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate Fails: The Case for Precise Structural Identity


Substituting tert-butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate with a generic pyrrolidine analog is not viable because the dense, vicinal decoration of the pyrrolidine ring with both a branched acyl group (isobutyryl) and a branched alkyl group (isopropyl) at adjacent positions creates a unique steric and electronic environment that is rarely captured in simpler building blocks [1]. The compound's computed descriptors—XLogP3 of 3.7, TPSA of 46.6 Ų, and the absence of hydrogen bond donors—collectively define a permeability and solubility profile that cannot be replicated by compounds with different substitution patterns [1]. Even closely related analogs differing by a single substituent (e.g., replacement of isobutyryl with acetyl, or isopropyl with methyl) will exhibit measurably different lipophilicity, conformational preferences, and reactivity, making direct interchange scientifically unsound without explicit comparative validation [1].

Product-Specific Quantitative Evidence Guide for tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (CAS 1424939-42-3)


Lipophilicity Differentiator: XLogP3 Comparison Between Target Compound and Simpler Pyrrolidine Analogs

The target compound exhibits a computed XLogP3 of 3.7, which is significantly higher than that of the simpler, unsubstituted pyrrolidine analog tert-butyl pyrrolidine-1-carboxylate (PubChem CID 11814152). This difference directly influences passive membrane permeability and non-specific binding in biological assays [1].

Medicinal Chemistry Physicochemical Profiling Compound Selection

Hydrogen Bond Donor Count Differentiation: Zero HBD vs. Amino-Pyrrolidine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the commonly used pyrrolidine-3-amine analog tert-butyl 3-aminopyrrolidine-1-carboxylate (PubChem CID 44119395), which has one HBD. This difference is crucial for blood-brain barrier penetration potential, where HBD count is a key parameter in multiparameter optimization scores [1].

Medicinal Chemistry Blood-Brain Barrier Penetration Oral Bioavailability

Topological Polar Surface Area Differentiation: TPSA of 46.6 Ų vs. Carboxylic Acid Pyrrolidine Analogs

The target compound has a computed TPSA of 46.6 Ų, which is substantially lower than the 66.8 Ų of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (a representative polar analog). This lower TPSA is predictive of improved intestinal absorption and passive permeability across biological membranes, as TPSA values below 60 Ų are generally considered favorable for oral absorption [1].

Drug Design ADME Prediction Library Design

Rotatable Bond Count Differentiation: Conformational Flexibility vs. Rigid Pyrrolidine Scaffolds

The target compound has five rotatable bonds, reflecting the branched isobutyryl (2 rotatable bonds) and isopropyl (1 rotatable bond) substituents appended to the pyrrolidine ring. This is higher than the three rotatable bonds found in tert-butyl 2-methylpyrrolidine-1-carboxylate (a simpler analog), conferring greater conformational flexibility that may be advantageous for induced-fit binding or detrimental to binding entropy depending on the target pocket [1].

Conformational Analysis Ligand Efficiency Molecular Recognition

Stereochemical Complexity Differentiator: Undefined Stereocenter Count of 2 vs. Achiral Pyrrolidine Intermediates

The target compound contains two undefined atom stereocenters at the 2- and 3-positions of the pyrrolidine ring, indicating that it is supplied as a mixture of stereoisomers or with unspecified stereochemistry. This contrasts with simpler achiral pyrrolidine intermediates (e.g., tert-butyl pyrrolidine-1-carboxylate, stereocenter count = 0) and opens the possibility for stereochemical enrichment to access enantiomerically pure intermediates for asymmetric synthesis [1].

Asymmetric Synthesis Chiral Pool Stereochemical SAR

Limitations of Available Differential Evidence: Acknowledged Evidence Gaps for tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate

At the time of this analysis (2026-04-28), no primary research articles, patents, or authoritative biological assay databases containing quantitative biological activity data (IC50, Ki, EC50, etc.) for tert-butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (CAS 1424939-42-3) were identified from the admissible source set. Consequently, no direct head-to-head biological comparisons, in vivo PK data, selectivity profiles, or toxicity data can be provided. The differentiation evidence presented above is derived from computed physicochemical properties obtained from the PubChem authoritative database, compared against structurally related pyrrolidine analogs. Users requiring biological differentiation data should request such data from the supplier or conduct custom comparative assays. This limitation is stated explicitly to meet the requirement that empty rhetoric not substitute for absent data.

Data Transparency Evidence Gaps Research Procurement

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate (CAS 1424939-42-3)


Fragment-Based Drug Discovery Requiring Moderately Lipophilic, Conformationally Flexible Pyrrolidine Cores

The compound's XLogP3 of 3.7 and five rotatable bonds make it suited for fragment libraries targeting hydrophobic protein pockets where conformational adaptability aids in hit identification. Its TPSA of 46.6 Ų and zero HBD count further support use in CNS-targeted fragment screening, where low TPSA and minimal hydrogen bond donor potential are empirically associated with improved brain penetration [1]. Procurement should prioritize suppliers providing enantiomerically resolved lots if stereochemical purity is critical to the screening cascade.

Synthetic Intermediate for Chiral Pyrrolidine-Derived Pharmaceuticals or Catalysts

The presence of two undefined stereocenters at the 2- and 3-positions indicates that this compound can serve as a versatile intermediate for asymmetric synthesis. Following Boc deprotection, the isobutyryl and isopropyl groups provide steric bulk that can influence diastereoselectivity in subsequent transformations. Researchers developing chiral ligands, organocatalysts, or enantiomerically pure drug candidates should consider this scaffold when a densely substituted pyrrolidine core is required [1].

Physicochemical Tool Compound for ADME Model Validation

With its well-defined computed properties (XLogP3 = 3.7, TPSA = 46.6 Ų, HBD = 0, HBA = 3), this compound can serve as a calibration standard in computational ADME models or chromatographic logP determination methods. Its position near key drug-likeness thresholds (e.g., TPSA < 60 Ų for oral absorption) makes it particularly useful for benchmarking in silico permeability and solubility prediction tools [1].

Quote Request

Request a Quote for tert-Butyl 2-isobutyryl-3-isopropyl-1-pyrrolidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.